3,4,5-TRIMETHOXY-N-(2,2,2-TRI-CL-1-(((4-F-ANILINO)CARBOTHIOYL)AMINO)ET)BENZAMIDE
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Overview
Description
3,4,5-TRIMETHOXY-N-(2,2,2-TRI-CL-1-(((4-F-ANILINO)CARBOTHIOYL)AMINO)ET)BENZAMIDE is a complex organic compound with the molecular formula C19H19Cl3FN3O4S and a molecular weight of 510.802. This compound is notable for its unique structure, which includes multiple functional groups such as methoxy, chloro, fluoro, and carbothioyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-TRIMETHOXY-N-(2,2,2-TRI-CL-1-(((4-F-ANILINO)CARBOTHIOYL)AMINO)ET)BENZAMIDE typically involves multiple steps:
Formation of the 3,4,5-trimethoxybenzoyl chloride: This can be achieved by reacting 3,4,5-trimethoxybenzoic acid with thionyl chloride.
Preparation of the intermediate: The 3,4,5-trimethoxybenzoyl chloride is then reacted with 2,2,2-trichloroethylamine to form an intermediate.
Final coupling reaction: The intermediate is then coupled with 4-fluoroaniline and carbothioyl chloride under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented due to its specialized use in research. the general approach would involve scaling up the laboratory synthesis methods with appropriate safety and efficiency measures.
Chemical Reactions Analysis
Types of Reactions
3,4,5-TRIMETHOXY-N-(2,2,2-TRI-CL-1-(((4-F-ANILINO)CARBOTHIOYL)AMINO)ET)BENZAMIDE can undergo various chemical reactions including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used for substitution reactions.
Major Products
Oxidation: Formation of 3,4,5-trimethoxybenzoic acid.
Reduction: Formation of 3,4,5-trimethoxyaniline.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,4,5-TRIMETHOXY-N-(2,2,2-TRI-CL-1-(((4-F-ANILINO)CARBOTHIOYL)AMINO)ET)BENZAMIDE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3,4,5-TRIMETHOXY-N-(2,2,2-TRI-CL-1-(((4-F-ANILINO)CARBOTHIOYL)AMINO)ET)BENZAMIDE involves its interaction with specific molecular targets:
Molecular Targets: It targets enzymes involved in cell proliferation and survival, making it a potential anticancer agent.
Pathways Involved: It can inhibit the activity of certain kinases and disrupt signaling pathways that are crucial for cancer cell growth.
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trimethoxybenzaldehyde: Used as an intermediate in the synthesis of various pharmaceuticals.
3,4,5-Trimethoxyaniline: Known for its sympatholytic activity and used in the preparation of anticancer agents.
3,4,5-Trimethoxybenzoyl chloride: Used as a reagent in organic synthesis
Uniqueness
3,4,5-TRIMETHOXY-N-(2,2,2-TRI-CL-1-(((4-F-ANILINO)CARBOTHIOYL)AMINO)ET)BENZAMIDE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its ability to inhibit enzymes and disrupt signaling pathways makes it a valuable compound for research in medicinal chemistry and drug development .
Properties
IUPAC Name |
3,4,5-trimethoxy-N-[2,2,2-trichloro-1-[(4-fluorophenyl)carbamothioylamino]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19Cl3FN3O4S/c1-28-13-8-10(9-14(29-2)15(13)30-3)16(27)25-17(19(20,21)22)26-18(31)24-12-6-4-11(23)5-7-12/h4-9,17H,1-3H3,(H,25,27)(H2,24,26,31) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFRAPTGQKJWIQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19Cl3FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
303062-69-3 |
Source
|
Record name | 3,4,5-TRIMETHOXY-N-(2,2,2-TRI-CL-1-(((4-F-ANILINO)CARBOTHIOYL)AMINO)ET)BENZAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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